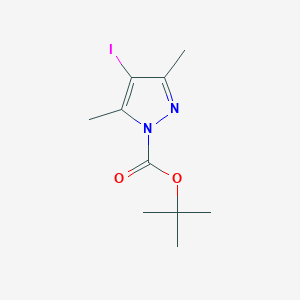

tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Description

BenchChem offers high-quality tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPTZHNAXELNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428724 | |

| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-71-7 | |

| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Core Compound Identification and Properties

Molecular Formula: C₁₀H₁₅IN₂O₂[2][3]

Molecular Weight: 322.14 g/mol [3]

This substituted pyrazole is a stable, crystalline solid at room temperature, valued for its bifunctional nature. The presence of a reactive iodine atom at the 4-position and a Boc-protected nitrogen atom makes it an ideal scaffold for introducing molecular diversity in multi-step syntheses.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 322.14 g/mol | [3] |

| Molecular Formula | C₁₀H₁₅IN₂O₂ | [2][3] |

| Monoisotopic Mass | 322.01783 u | [3] |

| Topological Polar Surface Area | 44.1 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| XLogP3-AA | 3 | [3] |

Synthesis and Purification

The synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a two-step process starting from the commercially available 3,5-dimethylpyrazole. The process involves an electrophilic iodination followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Iodination of 3,5-Dimethylpyrazole

A robust and environmentally friendly method for the iodination of 3,5-dimethylpyrazole has been developed, utilizing iodine and potassium carbonate in an aqueous medium.[4] This approach avoids the use of harsh reagents and simplifies the workup procedure.

Experimental Protocol:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq). Stir the mixture at room temperature for 1-2 hours.[4]

-

Gradually add potassium carbonate (K₂CO₃) (1.0 eq) to the reaction mixture and continue stirring for another 1-2 hours.[4]

-

Add 30% hydrogen peroxide (H₂O₂) solution dropwise and continue stirring.[4]

-

Heat the reaction mixture to reflux until all solids dissolve.[4]

-

Cool the reaction mixture in an ice bath to precipitate the product, 4-iodo-3,5-dimethyl-1H-pyrazole.

-

Collect the solid by vacuum filtration and wash with cold water.

Step 2: N-Boc Protection

The subsequent N-protection is a standard procedure in organic synthesis, crucial for preventing side reactions in further functionalization steps. A general and efficient method for the N-Boc protection of pyrazoles is employed.[5]

Experimental Protocol:

-

Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution at room temperature.[5]

-

Stir the reaction mixture overnight.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Caption: Synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate lies in the reactivity of the carbon-iodine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole core and a wide variety of aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Typical Reaction Conditions:

-

Palladium Catalyst: A palladium(0) source is essential. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[6]

-

Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7]

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[6][7]

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of biologically active molecules. In particular, substituted pyrazoles are prominent in the design of protein kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.

The functionalization of the pyrazole ring is crucial for achieving high potency and selectivity against specific kinase targets. The title compound serves as an invaluable building block in this context. The Suzuki-Miyaura coupling at the 4-position allows for the introduction of diverse aryl and heteroaryl moieties that can interact with specific pockets within the ATP-binding site of kinases. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom, providing another avenue for modifying the compound's properties.

While direct examples of the use of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate in the synthesis of specific kinase inhibitors are not yet widely published, its structural motifs are highly relevant. For instance, the synthesis of Crizotinib, an ALK and MET kinase inhibitor, relies on a 4-substituted pyrazole intermediate.[8] This highlights the potential of the title compound as a key intermediate for the next generation of kinase inhibitors.

Caption: Role in kinase inhibitor development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Hazard Identification:

A safety data sheet for a closely related compound indicates the following hazards:

-

Harmful if swallowed. [9]

-

Causes skin irritation. [9]

-

Causes serious eye irritation. [9]

-

May cause respiratory irritation. [9]

Recommended Protective Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area.[1][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Conclusion

tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, provides a reliable and versatile tool for the construction of complex molecular architectures. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of this and related pyrazole derivatives is set to expand, making it a valuable compound in the arsenal of medicinal chemists.

References

-

MySkinRecipes. tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate. [Link]

- Chebanov, V. A., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

- Anderson, K. W., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2006, 128(33), 10694–10695.

- Svirskis, S., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

- Google Patents. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Knochel, P., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 2021, 26(1), 123.

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous therapeutic agents, and targeted functionalization is critical for developing novel compounds.[1] This document details a robust two-step synthetic pathway, beginning with the electrophilic iodination of 3,5-dimethylpyrazole, followed by the strategic protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group. We will delve into the mechanistic underpinnings of each transformation, provide step-by-step experimental protocols, and present characterization data to ensure procedural fidelity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Strategic Rationale and Retrosynthetic Analysis

The target molecule, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, is a versatile intermediate. The iodo-substituent at the C4 position serves as an excellent handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the Boc group provides a stable yet readily cleavable protection for the N1-position of the pyrazole ring. The Boc group is particularly advantageous due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3]

A logical retrosynthetic approach dissects the molecule into two primary synthons, revealing a straightforward two-step synthesis from a common starting material:

-

N-C Bond Disconnection: Removal of the Boc protecting group from the pyrazole nitrogen reveals the key intermediate, 4-iodo-3,5-dimethyl-1H-pyrazole.

-

C-I Bond Disconnection: Removal of the iodine atom from the C4 position leads back to the readily available and inexpensive starting material, 3,5-dimethylpyrazole.

This analysis establishes a clear and efficient forward synthetic route: electrophilic iodination followed by N-protection.

Figure 1: Retrosynthetic analysis of the target molecule.

Part I: Electrophilic Iodination of 3,5-Dimethylpyrazole

Mechanistic Insight

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for substitution in 3,5-disubstituted pyrazoles. The direct iodination of 3,5-dimethylpyrazole proceeds readily and is significantly more facile than the corresponding reaction in the benzene series.[4]

The reaction is typically performed using molecular iodine (I₂) in the presence of a base or an oxidizing agent. A classic and effective method involves using iodine in conjunction with a base like sodium acetate.[4] The base assists in neutralizing the hydrogen iodide (HI) byproduct, driving the equilibrium towards the products. Other methods may utilize hypoiodite (HOI), generated in situ, as a more potent iodinating agent.[5]

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Morgan and Ackerman (1923).[4]

Materials & Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |

| 3,5-Dimethylpyrazole | 67-51-6 | 96.13 |

| Iodine (I₂) | 7553-56-2 | 253.81 |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 |

| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 |

| Deionized Water | 7732-18-5 | 18.02 |

| Diethyl Ether | 60-29-7 | 74.12 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

Procedure:

-

Preparation of Iodinating Solution: In a 100 mL round-bottom flask, dissolve 15 g of iodine and 20 g of potassium iodide in 50 mL of deionized water. Stir until all solids have dissolved to form a dark brown solution of potassium periodide (KI₃).

-

Reaction Setup: In a separate 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 3.0 g (31.2 mmol) of 3,5-dimethylpyrazole and 5.0 g (60.9 mmol) of sodium acetate. Add 20 mL of deionized water.

-

Reaction Execution: Heat the pyrazole mixture to a gentle boil. Add the prepared potassium periodide solution dropwise from an addition funnel to the boiling mixture over 30 minutes.

-

Observation: As the reaction proceeds, the dark color of the iodine will be discharged, and a colorless oil will begin to separate. Continue heating for an additional 15 minutes after the addition is complete.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. The oily product will solidify into a crystalline mass. Extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from hot water to obtain 4-iodo-3,5-dimethyl-1H-pyrazole as fine, needle-like crystals.[4]

Characterization of 4-iodo-3,5-dimethyl-1H-pyrazole

| Property | Expected Value |

| Appearance | White to off-white solid / feathery needles |

| Molecular Formula | C₅H₇IN₂ |

| Molecular Weight | 222.03 g/mol [6] |

| Melting Point | 136-140 °C[6] |

| ¹H NMR (CDCl₃) | δ ~12.0 (br s, 1H, NH), δ ~2.3 (s, 6H, 2xCH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~145 (C3/C5), δ ~65 (C4), δ ~12 (CH₃) ppm |

Part II: N-Boc Protection

Mechanistic Insight

The protection of the pyrazole N-H is achieved via a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate (Boc₂O).[3] The pyrazole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][7] This forms a tetrahedral intermediate which then collapses. The elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butoxide, yields the N-Boc protected pyrazole.[7][8] The reaction is often catalyzed by a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which deprotonates the pyrazole, increasing its nucleophilicity and accelerating the reaction.[7]

Figure 2: Overall synthetic workflow diagram.

Detailed Experimental Protocol

This is a general procedure adapted for this specific substrate.[9]

Materials & Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |

| 4-iodo-3,5-dimethyl-1H-pyrazole | 2033-45-6 | 222.03 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |

| Triethylamine (TEA) | 121-44-8 | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g (22.5 mmol) of 4-iodo-3,5-dimethyl-1H-pyrazole and dissolve it in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 4.7 mL (33.8 mmol, 1.5 equiv.) of triethylamine. Then, add 5.4 g (24.8 mmol, 1.1 equiv.) of di-tert-butyl dicarbonate portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, wash the dichloromethane solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with deionized water (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Characterization of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₀H₁₅IN₂O₂[10] |

| Molecular Weight | 322.14 g/mol [10] |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 6H, 2xCH₃), δ ~1.6 (s, 9H, C(CH₃)₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~151 (C3/C5), δ ~148 (C=O), δ ~85 (C(CH₃)₃), δ ~70 (C4), δ ~28 (C(CH₃)₃), δ ~14 (CH₃) ppm |

| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₁₀H₁₅IN₂NaO₂: 345.0070; found 345.0072 |

Safety and Handling Precautions

-

3,5-Dimethylpyrazole: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iodine: Causes skin and eye irritation. Harmful if inhaled. Work in a well-ventilated fume hood and avoid creating dust.

-

Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and skin irritant. It is moisture-sensitive. Handle in a fume hood and store under an inert atmosphere.

-

Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. All operations involving DCM should be conducted in a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.

Conclusion and Outlook

The two-step synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate presented herein is a reliable and scalable method for producing a highly valuable intermediate for pharmaceutical research. The procedures are based on well-established chemical transformations, ensuring high yields and purity. The strategic placement of the iodo-substituent and the Boc-protecting group allows for extensive and selective downstream modifications, making this molecule a powerful platform for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.

References

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Morgan, G. T., & Ackerman, I. (1923). CLII.—Substitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dirnethylpyraxole. Journal of the Chemical Society, Transactions, 123, 1308-1318. Available at: [Link]

-

Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4. ResearchGate. Available at: [Link]

-

Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oximation. Chinese Journal of Applied Chemistry. Available at: [Link]

-

Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1969). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 91(1), 215-219. Available at: [Link]

-

Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available at: [Link]

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]

-

3,5-Dimethyl-4-iodo-1H-pyrazole. Boron Molecular. Available at: [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

-

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. PubChem. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]

-

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CLII.—Substitution in the pyrazole series. Halogen derivatives of 3 : 5-dimethylpyrazole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-二甲基-4-碘吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Page loading... [wap.guidechem.com]

A-Z Guide to the Regioselective Iodination of Pyrazoles: Mechanism and Protocol for tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We delve into the strategic considerations behind the experimental protocol, offering a detailed, step-by-step methodology for its synthesis. The core of this document is a deep exploration of the electrophilic aromatic substitution (SEAr) mechanism responsible for the highly regioselective iodination at the C4 position of the pyrazole ring. The roles of the N-Boc protecting group, the directing effects of the C3 and C5 methyl substituents, and the function of N-Iodosuccinimide (NIS) as the electrophilic iodine source are critically examined. This guide is intended for researchers, scientists, and professionals in drug development seeking both a practical synthesis protocol and a robust theoretical understanding of the underlying reaction dynamics.

Introduction: The Significance of Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets.[4] Functionalization of the pyrazole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Among functionalization strategies, the introduction of an iodine atom is particularly valuable. Iodinated pyrazoles serve as versatile synthetic intermediates, primarily for carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Sonogashira cross-coupling reactions.[5][6] This enables the construction of complex molecular architectures, which is essential in the development of novel drug candidates targeting kinases, G-protein coupled receptors, and other critical cellular pathways.[2][7] The title compound, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, is a prime example of a building block designed for such subsequent elaborations.[8][9]

Strategic Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

The synthesis of the title compound is achieved through a direct electrophilic iodination of the N-Boc protected 3,5-dimethylpyrazole. The choice of reagents and conditions is critical for achieving high yield and, most importantly, exclusive regioselectivity at the C4 position.

Principle of the Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The methyl groups at the C3 and C5 positions are electron-donating, further activating the ring towards substitution. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species ("I+").[10][11] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or acetonitrile (ACN) at ambient temperature.

Experimental Protocol

-

Materials:

-

tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 equiv.) in one portion at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na2S2O3 solution (to quench unreacted iodine), saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure product as a white to off-white solid.

-

Workflow Visualization

Caption: Experimental workflow for the synthesis of the title compound.

Key Reaction Parameters

| Parameter | Value / Reagent | Purpose / Rationale |

| Starting Material | tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | Substrate for iodination. The Boc group protects the N1 position and influences electronics. |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides a source of electrophilic iodine (I+). Milder and easier to handle than molecular iodine.[10] |

| Stoichiometry | ~1.1 equivalents of NIS | A slight excess ensures complete consumption of the starting material. |

| Solvent | Dichloromethane (DCM) | Anhydrous and relatively inert solvent that dissolves both reactants. |

| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Work-up Reagent | Sodium Thiosulfate (Na2S2O3) | Quenches any unreacted NIS and elemental iodine, preventing their persistence in the final product. |

Unraveling the Iodination Mechanism

The high regioselectivity of this reaction is not accidental; it is a direct consequence of the electronic and steric properties of the substrate. The mechanism is a classic example of Electrophilic Aromatic Substitution (SEAr).

The Substrate: An Electron-Rich Heterocycle

The pyrazole ring is inherently electron-rich due to the presence of two nitrogen atoms, which contribute electrons to the π-system. This makes it more nucleophilic and thus more reactive towards electrophiles than benzene. The two methyl groups at C3 and C5 are electron-donating groups (EDGs) through hyperconjugation, further increasing the electron density of the ring and activating it for electrophilic attack.

The Boc Protecting Group: An Electronic and Steric Modulator

The tert-butyloxycarbonyl (Boc) group at the N1 position is crucial.[12][13] While primarily installed to prevent reactions at the N-H position and improve solubility, it also plays a key electronic role. As a carbamate, it is an electron-withdrawing group (EWG) due to the resonance effect of the carbonyl group. This deactivates the pyrazole ring slightly compared to an N-alkylated pyrazole, but more importantly, it directs electrophilic attack away from the adjacent C5 position. The steric bulk of the Boc group also disfavors attack at the C5 position.

The Iodinating Agent: N-Iodosuccinimide (NIS)

N-Iodosuccinimide is the reagent of choice for this transformation.[11] The N-I bond is polarized, making the iodine atom electrophilic. While NIS can iodinate activated aromatics on its own, its electrophilicity can be enhanced by the presence of a Brønsted or Lewis acid catalyst.[14][15] However, for an activated system like 3,5-dimethylpyrazole, a catalyst is often unnecessary.[16]

The Step-by-Step Electrophilic Aromatic Substitution (SEAr) Mechanism

-

Activation of Electrophile (Implicit): The polarized N-I bond in NIS presents the electrophilic iodine (δ+) for attack.

-

Nucleophilic Attack: The π-electrons of the pyrazole ring, specifically from the most electron-rich C4 position, attack the electrophilic iodine atom of NIS. This is the rate-determining step. The attack occurs at C4 because it is sterically accessible and electronically activated by both methyl groups at C3 and C5.

-

Formation of the Sigma Complex (Arenium Ion): The attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, including onto the nitrogen atoms.

-

Deprotonation and Re-aromatization: A weak base, which can be the succinimide anion generated in the previous step or another molecule in the reaction mixture, abstracts the proton from the C4 carbon. This restores the aromatic π-system and yields the final 4-iodinated product and succinimide as a byproduct.

Mechanistic Visualization

Caption: Simplified SEAr mechanism for the iodination of the pyrazole.

Conclusion

The synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate via direct iodination with NIS is a highly efficient and regioselective transformation. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, including the directing effects of the alkyl substituents and the electronic influence of the N-Boc group, is paramount for successful execution and optimization. This guide provides both the practical protocol and the theoretical foundation necessary for researchers to confidently utilize this reaction in the synthesis of complex molecules for drug discovery and development.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available from: [Link]

-

Čiernik, M., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. SciForum. Available from: [Link]

-

Fravet, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Iodination. . Available from: [Link]

-

Koval, O., et al. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 16, 2698-2706. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). . Available from: [Link]

-

Alam, M. J., et al. (2022). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 14(13), 947-970. Available from: [Link]

-

Ivashkin, P. E., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4945. Available from: [Link]

-

RSC. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]

-

Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772-780. Available from: [Link]

-

Singh, R. P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6271. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 15(19), 1645-1662. Available from: [Link]

-

Sharma, P. C., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 068-074. Available from: [Link]

-

Šačkus, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5709. Available from: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available from: [Link]

-

ResearchGate. (2018). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available from: [Link]

-

Ben-Yelles, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1849. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sciforum : Event management platform [sciforum.net]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20IN3O2 | CID 45480389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iodination - Common Conditions [commonorganicchemistry.com]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. books.rsc.org [books.rsc.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical properties of substituted pyrazoles.

Molecular Structure and Spectroscopic Significance

The structural elucidation of synthetic intermediates is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and electronic environment. tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (Molecular Formula: C₁₀H₁₅IN₂O₂, Molecular Weight: 322.14 g/mol ) combines several key functional groups whose signatures can be clearly resolved by modern spectroscopic methods. The bulky tert-butoxycarbonyl (Boc) protecting group, the substituted pyrazole core, and the strategically placed iodo-substituent each impart distinct and predictable features in NMR, IR, and MS analyses.

Figure 2: Workflow for the synthesis of the title compound.

Step-by-Step Protocol:

-

Iodination: To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (0.5 eq) and 30% hydrogen peroxide (0.6 eq). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-iodo-3,5-dimethylpyrazole.

-

N-Boc Protection: Dissolve the 4-iodo-3,5-dimethylpyrazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) at room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with a saturated NaHCO₃ solution and then with water. Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Spectroscopic Characterization Protocols

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

Acquire the mass spectrum over a range of m/z 50-500.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and methodological overview of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. By integrating fundamental principles with data from analogous structures, we have constructed a reliable analytical profile that can guide researchers in the synthesis, purification, and characterization of this and related compounds. The provided protocols offer a robust framework for obtaining high-quality experimental data, ensuring scientific integrity and advancing research in heterocyclic chemistry.

References

-

Synthesis of 4-iodopyrazoles: A Brief Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved January 17, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2011). PMC. Retrieved January 17, 2026, from [Link]

-

Electrosynthesis of 4-iodopyrazole and its derivatives. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

- Synthesis method of 1-methyl-4-iodopyrazole. (n.d.). Google Patents.

-

A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2002). New Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). University of Alberta. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2017). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2007). ACS Publications. Retrieved January 17, 2026, from [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved January 17, 2026, from [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines... (2023). Reddit. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 17, 2026, from [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

A Technical Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyrazoles in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a well-recognized privileged structure. Its unique electronic properties and versatile substitution patterns have established it as a cornerstone in the synthesis of a multitude of biologically active agents.[1] Within this important class of heterocycles, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate represents a particularly valuable and strategically designed building block. The presence of the sterically accessible iodine atom at the 4-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The methyl groups at the 3- and 5-positions offer steric hindrance that can influence the conformation of the final molecule, potentially enhancing binding affinity and selectivity for its biological target. Finally, the tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions to reveal the N-H for further derivatization. This technical guide provides an in-depth analysis of the chemical structure, synthesis, and applications of this key intermediate, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Chemical Structure and Physicochemical Properties

The formal IUPAC name for this compound is tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate . Its chemical structure is characterized by a central pyrazole ring, substituted with two methyl groups at positions 3 and 5, an iodine atom at position 4, and a tert-butyloxycarbonyl (Boc) group attached to one of the ring nitrogens.

Molecular Structure:

Caption: Chemical structure of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 857283-71-7 | [2] |

| Molecular Formula | C₁₀H₁₅IN₂O₂ | [2] |

| Molecular Weight | 322.14 g/mol | [2] |

| Appearance | White to yellow solid | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

The synthesis of this key building block is typically achieved through a two-step process starting from the readily available 3,5-dimethylpyrazole. The first step involves the regioselective iodination of the pyrazole ring at the 4-position, followed by the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow:

Sources

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the tert-butoxycarbonyl (Boc) protecting group's critical function in the synthesis and subsequent chemical modification of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This key intermediate is instrumental in the development of complex molecular architectures for pharmaceutical applications. We will explore the causal mechanisms behind its use, from directing regioselective functionalization to enabling versatile cross-coupling reactions, offering field-proven insights for researchers in organic synthesis and drug discovery.

Introduction: The Pyrazole Scaffold and the Necessity of Protecting Groups

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2][3] Its metabolic stability and versatile geometry make it a cornerstone for drug design.[3] However, the functionalization of the pyrazole ring can be challenging due to the presence of two adjacent nitrogen atoms, which can lead to issues with regioselectivity and unwanted side reactions.[4]

This is where protecting group chemistry becomes indispensable. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles.[5] Its strategic application allows chemists to temporarily mask the reactive N-H proton of the pyrazole, thereby controlling the molecule's reactivity and directing subsequent reactions to specific positions on the heterocyclic ring.[6][7]

The Multifaceted Role of the Boc Group

In the context of synthesizing tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, the Boc group is not merely a placeholder; it serves several distinct and crucial functions that are essential for the success of the synthetic route.

Deactivation and Prevention of N-Functionalization

The unprotected 3,5-dimethylpyrazole possesses a nucleophilic N-H proton.[8] In the presence of electrophiles or coupling reagents, this site can compete with the desired C-H functionalization, leading to a mixture of N-substituted and C-substituted products. The introduction of the electron-withdrawing Boc group at the N1 position effectively "protects" this site.

-

Causality: The Boc group's carbonyl moiety withdraws electron density from the pyrazole ring, significantly reducing the nucleophilicity of the ring nitrogens. This prevents undesired side reactions such as N-alkylation or N-acylation during subsequent steps, ensuring that functionalization occurs predictably on the carbon backbone.

Regiocontrol in Electrophilic Iodination

The primary challenge in functionalizing 3,5-dimethylpyrazole is achieving substitution at the C4 position with high selectivity. Direct electrophilic iodination of the unprotected pyrazole can be non-selective and yield complex product mixtures.[9]

The N1-Boc group masterfully orchestrates the regiochemical outcome of iodination. While it deactivates the ring overall through its inductive effect, it directs electrophiles specifically to the C4 position.

-

Expert Insight: This directing effect arises from a combination of steric and electronic factors. The bulky tert-butyl group sterically hinders attack at the adjacent C5 position. Electronically, the lone pair on the N2 nitrogen participates in the aromatic system, and electrophilic attack at C4 allows for the formation of a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the N-Boc carbamate bond. This makes the C4 position the most electronically favorable site for electrophilic substitution.

Enhanced Solubility and Handling

From a practical standpoint, the Boc group improves the physicochemical properties of the pyrazole intermediate. The introduction of the lipophilic tert-butyl moiety often increases the solubility of the compound in common organic solvents used for synthesis and purification (e.g., dichloromethane, ethyl acetate), simplifying handling and chromatographic separation.

Synthetic Workflow: From Pyrazole to Versatile Building Block

The synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate and its use in subsequent reactions is a well-defined process where each step is enabled by the Boc group.

Caption: Synthetic workflow enabled by the Boc protecting group.

Experimental Protocols & Data

The following protocols are representative methodologies for the synthesis and application of the title compound.

Protocol 1: Synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (Boc-Protection)

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture overnight at ambient temperature.

-

Monitor reaction completion by TLC analysis.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[10]

Protocol 2: Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (Iodination)

-

Dissolve the Boc-protected pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add an iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine with an oxidant, (1.1 eq) in small portions.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to quench excess iodine, followed by water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.[9][11]

Protocol 3: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[12]

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Protocol 4: N-Boc Deprotection

-

Dissolve the Boc-protected coupled product in dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-4 hours. The cleavage of the Boc group often releases CO₂ and isobutene.[6]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an appropriate organic solvent.

-

Dry, filter, and concentrate the organic extracts to yield the deprotected pyrazole.

Note: For some pyrazole systems, basic deprotection conditions using bases like NaBH₄ in ethanol or Na₂CO₃ in refluxing DME may also be effective and offer orthogonality.[13][14][15]

Quantitative Data Summary

| Step | Reaction | Typical Yield | Purity (Post-Purification) |

| 1 | Boc-Protection | 90-99% | >98% |

| 2 | C4-Iodination | 75-90% | >98% |

| 3 | Suzuki Coupling | 60-85% | >97% |

| 4 | Boc-Deprotection | >95% (often quantitative) | >98% |

Mechanistic Insights via Visualization

Understanding the underlying mechanisms clarifies the strategic importance of the Boc group.

Caption: Boc protection mechanism and its role in directing iodination.

Conclusion

The tert-butoxycarbonyl protecting group is a powerful and strategic tool in the synthesis of the valuable building block, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. Its role extends far beyond simple protection; it deactivates the pyrazole ring to prevent side reactions, masterfully directs electrophilic iodination to the C4 position with high regioselectivity, and improves the overall handling of the intermediate. The ability to install this group efficiently, perform subsequent functionalization, and then remove it under mild conditions makes it an indispensable component in the synthetic chemist's toolkit for the construction of complex, pyrazole-based pharmaceutical agents.

References

-

Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [13][14]

-

Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals Blog. [1]

-

Royal Society of Chemistry. (2017). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [6]

-

Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2618. [4]

-

El-fakih, H., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105413. [2]

-

Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4731. [16]

-

Akbar, M. S., & Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2029-2051. [3]

-

Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [17]

-

Baran, P., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [10]

-

ResearchGate. (2002). Selective Ring N-Protection of Aminopyrazoles. Request PDF. [7]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - BOC Deprotection. Reagent Guides. [15]

-

Vasilevskij, S.F., et al. (1987). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.

-

Nanjing Tengxiang Import & Export Co. Ltd. (n.d.). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [5]

-

NIH. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. [18]

-

da Silva, A. L., et al. (2010). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 51(49), 6507-6509. [11]

-

ResearchGate. (2015). Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4. Request PDF. [9]

-

Guidechem. (n.d.). TERT-BUTYL 4-IODO-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXYLATE. [19]

-

Beier, P., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Organic & Biomolecular Chemistry, 14(18), 4302-4311. [12]

-

Echemi. (n.d.). tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. [20]

-

Böttcher, B., et al. (2009). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 64(2), 193-206. [21]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [8]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Request PDF. [22]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. Bases - Wordpress [reagents.acsgcipr.org]

- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 17. japsonline.com [japsonline.com]

- 18. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

- 20. echemi.com [echemi.com]

- 21. znaturforsch.com [znaturforsch.com]

- 22. researchgate.net [researchgate.net]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Abstract

This in-depth technical guide elucidates the discovery and synthetic pathway of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 857283-71-7), a pivotal intermediate in contemporary medicinal chemistry and drug development.[1][2][3] While a singular "discovery" paper for this specific Boc-protected molecule is not prominent in the literature, its existence is a logical and crucial extension of early 20th-century pyrazole chemistry combined with modern protecting group strategies. This guide will deconstruct the synthesis into its core components: the foundational iodination of 3,5-dimethylpyrazole and the subsequent N-protection, providing a robust, scientifically-grounded narrative for researchers and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[4] The strategic functionalization of the pyrazole ring is therefore of paramount importance. The introduction of an iodine atom at the C4 position, as seen in tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, opens up a gateway for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments. This versatility has made it an invaluable building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[4][5][6] The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves to modulate reactivity, enhance solubility in organic solvents, and prevent unwanted side reactions, making it an ideal intermediate for multi-step synthetic campaigns.

The Foundational Step: The Discovery and Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole

The journey to our target molecule begins with its unprotected precursor, 4-iodo-3,5-dimethyl-1H-pyrazole. The seminal work in this area dates back to 1923, with the research of Morgan and Ackerman. Their work established a highly efficient and direct method for the iodination of 3,5-dimethylpyrazole.

Historical Context and Causality of Experimental Choices

In their 1923 publication, Morgan and Ackerman demonstrated that direct iodination of the pyrazole ring was significantly more facile than analogous reactions in the benzene series.[1] They explored various methods, including the Sandmeyer-like reaction of 4-amino-3,5-dimethylpyrazole, but found it to be low-yielding and purification-intensive. This led them to a more direct and efficient approach.

The chosen method involved the use of aqueous potassium periodide (a source of electrophilic iodine) in the presence of sodium acetate. The sodium acetate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the formation of the iodinated product. This choice of a buffered system was critical to achieving a quantitative yield.

Protocol: Direct Iodination of 3,5-Dimethylpyrazole

This protocol is adapted from the foundational work of Morgan and Ackerman and subsequent modern adaptations.[1][7]

Step 1: Reaction Setup

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add sodium acetate (1.5 eq).

-

In a separate flask, prepare a solution of iodine (1.1 eq) in a concentrated aqueous solution of potassium iodide.

Step 2: Iodination

-

Heat the 3,5-dimethylpyrazole solution to boiling under reflux.

-

Slowly add the iodine solution to the boiling mixture. The reaction is typically rapid, as indicated by the discharge of the iodine color.

-

Continue heating for a short period to ensure complete reaction.

Step 3: Isolation and Purification

-

Cool the reaction mixture. The 4-iodo-3,5-dimethyl-1H-pyrazole often separates as an oil or a solid.

-

The product can be isolated by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization, typically from hot water or an alcohol/water mixture, to yield flattened, feathery needles.[1]

The Modern Advancement: N-Boc Protection

With the synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole established, the next crucial step in generating the title compound is the protection of the pyrazole's acidic N-H proton. The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering stability under a wide range of conditions while allowing for facile removal under acidic conditions.

Rationale for Boc Protection

The N-H proton of a pyrazole is acidic and can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. The Boc group effectively "masks" this proton, preventing deprotonation and unwanted side reactions. Furthermore, the bulky tert-butyl group can influence the regioselectivity of subsequent reactions and often improves the solubility of the intermediate in common organic solvents.

Protocol: N-Boc Protection of 4-iodo-3,5-dimethyl-1H-pyrazole

This is a general and robust protocol for the N-Boc protection of pyrazoles.[5]

Step 1: Reaction Setup

-

Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (Et3N, 1.5 eq) or another suitable non-nucleophilic base to the solution.

Step 2: Addition of Boc Anhydride

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) portion-wise or as a solution in the reaction solvent at room temperature.

-

The reaction is typically stirred at room temperature overnight to ensure completion.

Step 3: Work-up and Purification

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate can be purified by column chromatography on silica gel.

Synthetic Workflow and Data Summary

The overall synthetic pathway is a straightforward two-step process.

Caption: Synthetic workflow for the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 857283-71-7 | [8] |

| Molecular Formula | C10H15IN2O2 | [8] |

| Molecular Weight | 322.14 g/mol |

Conclusion

The synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a prime example of how foundational synthetic discoveries are built upon and adapted for modern applications. The robust and high-yielding iodination reaction first reported in 1923, combined with the strategic application of Boc protection, provides a reliable route to a highly versatile and valuable building block for drug discovery. This guide provides the historical context, scientific rationale, and practical protocols necessary for researchers to confidently synthesize and utilize this important intermediate in their own research endeavors.

References

- Morgan, G. T., & Ackerman, I. (1923). CLII.—Substitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dimethylpyrazole. Journal of the Chemical Society, Transactions, 123, 1308-1318. (Link not available, journal article)

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

- 1. CLII.—Substitution in the pyrazole series. Halogen derivatives of 3 : 5-dimethylpyrazole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

Methodological & Application

The Strategic Application of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Prominence of Substituted Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2][3][4] Pyrazole derivatives are integral to the structure of numerous blockbuster drugs, including the anti-inflammatory agent Celebrex and the kinase inhibitor Crizotinib, highlighting their significance in drug discovery.[5] The precise functionalization of the pyrazole ring is paramount for modulating the pharmacological and physicochemical properties of these molecules. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope, making it an indispensable tool for the synthesis of complex aryl- and heteroaryl-substituted pyrazoles.[6][7]

This technical guide focuses on a key building block, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1) , and its strategic application in Suzuki-Miyaura cross-coupling reactions. We will provide a comprehensive overview, from the synthesis of this versatile intermediate to detailed protocols for its use in constructing highly sought-after 4-aryl-3,5-dimethylpyrazole scaffolds.

Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1): A Step-by-Step Protocol

The preparation of the title compound is a multi-step process that begins with the synthesis of 3,5-dimethylpyrazole, followed by iodination and subsequent N-Boc protection.

Step 1: Synthesis of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is readily synthesized via the condensation of acetylacetone with hydrazine.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, combine hydrazine hydrate (1.0 equivalent) and a suitable solvent such as ethanol or water.[8][9]

-

Cool the solution to approximately 15°C.

-

Slowly add acetylacetone (1.0 equivalent) dropwise while maintaining the temperature at or below 15°C.[8]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ether) followed by removal of the solvent under reduced pressure. The resulting solid can be purified by recrystallization.[8][9]

Step 2: Iodination of 3,5-Dimethylpyrazole

The iodination of 3,5-dimethylpyrazole at the 4-position can be achieved using various iodinating agents. A common method involves the use of iodine and a base.

Protocol:

-